Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)-
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Overview
Description
Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- is a complex organic compound with a unique structure that includes a butanamide backbone, a cyclopentyl group, and an oxobutylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclopentylamine with butanoyl chloride to form N-cyclopentylbutanamide. This intermediate is then reacted with 1-oxobutylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antidiabetic properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, N-butyl-4-((1-oxobutyl)amino)-
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide
Uniqueness
Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- is unique due to its specific structural features, such as the cyclopentyl group and the oxobutylamino substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Properties
CAS No. |
82023-75-4 |
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Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-(butanoylamino)-N-cyclopentylbutanamide |
InChI |
InChI=1S/C13H24N2O2/c1-2-6-12(16)14-10-5-9-13(17)15-11-7-3-4-8-11/h11H,2-10H2,1H3,(H,14,16)(H,15,17) |
InChI Key |
MSCKBPFYHWSPQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC(=O)NC1CCCC1 |
Origin of Product |
United States |
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